Dhpma

Catalog No.
S13948082
CAS No.
M.F
C8H15NO5S
M. Wt
237.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dhpma

Product Name

Dhpma

IUPAC Name

2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

InChI

InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)

InChI Key

XGJXKKRTZXBZEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCC(CO)O)C(=O)O

2,3-Dihydroxypropyl methacrylate (DHPMA, CAS 5919-74-4), frequently designated as glycerol monomethacrylate, is a highly hydrophilic, dual-hydroxyl functionalized methacrylate monomer. In industrial and biomedical procurement, DHPMA is primarily sourced as a reactive diluent, crosslinking comonomer, and adhesion promoter for UV-curable adhesives, advanced hydrogels, and waterborne coatings [1]. Unlike mono-hydroxyl analogs, DHPMA’s vicinal diol structure provides a higher density of reactive sites for secondary crosslinking and functionalization [2]. This structural advantage makes it a critical raw material for applications requiring exceptional water retention, high ion permeability, and superior substrate wetting, justifying its selection over standard technical-grade methacrylates in high-performance formulations [3].

Attempting to substitute DHPMA with the more common 2-hydroxyethyl methacrylate (HEMA) or glycidyl methacrylate (GMA) introduces severe performance and processability trade-offs. HEMA, possessing only a single hydroxyl group, yields polymer networks with significantly lower equilibrium water content and reduced ion transport capabilities, which can compromise the response times of implantable sensors and the flexibility of cured adhesives [1]. Conversely, while GMA can be used as a precursor to generate diol functionality via post-polymerization hydrolysis, this two-step process is time-consuming, prone to incomplete ring-opening, and introduces side reactions that degrade batch-to-batch reproducibility [2]. For procurement teams, specifying DHPMA eliminates these secondary processing steps while guaranteeing the high crosslink density and hydrophilicity required for advanced material performance [3].

Superior Hydrogel Hydration and Ion Transport

In comparative swelling studies of crosslinked hydrogel networks, DHPMA demonstrates a substantially higher capacity for water retention than its mono-hydroxyl counterpart, HEMA. While standard HEMA homopolymers typically plateau at an equilibrium water content of approximately 38-40%, DHPMA-based networks routinely achieve saturation levels exceeding 70%, with optimized formulations reaching up to 166% by mass [1]. This elevated hydration directly enhances the free volume within the polymer matrix, significantly accelerating the diffusion of low molecular weight compounds and ions.

Evidence DimensionEquilibrium Water Content (EWC)
Target Compound DataDHPMA homopolymers/copolymers (70% to >160% by mass)
Comparator Or BaselineHEMA homopolymers (~38-40% by mass)
Quantified DifferenceUp to a 4-fold increase in water retention capacity
ConditionsCrosslinked hydrogels swollen in buffered isotonic saline at physiological temperatures

Procuring DHPMA is essential for manufacturing biosensors and contact lenses where high ion mobility and reduced biofouling are critical to product viability.

One-Step Synthesis of Hydrophilic Monoliths

For the fabrication of hydrophilic organic monoliths used in affinity chromatography, DHPMA offers a distinct manufacturing advantage over the industry-standard glycidyl methacrylate (GMA). GMA requires a time-consuming post-polymerization epoxy ring-opening step (hydrolysis) to generate the necessary diol groups, which often suffers from incomplete conversion and unwanted side reactions. Utilizing DHPMA allows for a one-step synthesis that entirely bypasses this post-modification, yielding monoliths with highly satisfactory permeability ((4.8 ± 0.5) × 10^-14 m^2) and exceptional chromatographic efficiency (117,600 plates/m) [1]. Furthermore, the resulting DHPMA monoliths exhibit improved protein grafting capacity compared to their glycidyl-based predecessors.

Evidence DimensionSynthesis Steps and Chromatographic Efficiency
Target Compound DataDHPMA (One-step synthesis; 117,600 plates/m efficiency)
Comparator Or BaselineGlycidyl Methacrylate (GMA) (Two-step synthesis requiring hydrolysis; prone to side reactions)
Quantified DifferenceElimination of post-polymerization modification while maintaining high permeability and grafting capacity
ConditionsPreparation of poly(DHPMA-co-MBA) monolithic capillary columns for HILIC and affinity chromatography

Eliminating the secondary hydrolysis step reduces manufacturing overhead and improves batch-to-batch reproducibility for chromatographic support suppliers.

Enhanced Moisture Retention Under Evaporative Stress

The drying kinetics of hydrogels are critical for their storage and application in variable humidity environments. Quantitative analysis of the initial evaporative drying period reveals that increasing the molar ratio of DHPMA relative to HEMA significantly decreases water volatility within the polymer matrix [1]. In controlled desorption studies at 30% and 60% relative humidity, DHPMA homopolymers and high-DHPMA copolymers exhibited a delayed onset of nonfreezing water desorption compared to HEMA-dominated networks. This indicates that the vicinal diols in DHPMA bind water more strongly, reducing the percent water loss over time and maintaining the structural integrity of the gel.

Evidence DimensionWater Volatility and Desorption Kinetics
Target Compound DataHigh-DHPMA hydrogels (Decreased water volatility, strong water binding)
Comparator Or BaselineHEMA hydrogels (Higher water volatility, faster evaporative loss)
Quantified DifferenceSignificant reduction in percent water loss during initial evaporative drying
ConditionsHydrogels saturated with isotonic saline/deionized water, monitored at 16-37°C under 30% and 60% relative humidity

DHPMA provides superior dimensional stability and prevents premature drying in waterborne coatings and hydrogel-based medical devices during storage and use.

Implantable Biosensors and Biocompatible Coatings

Directly leveraging its superior equilibrium water content, DHPMA is the optimal monomer for coating continuous glucose monitors and other implantable sensors. The resulting hydrogels reduce biofouling and fibrous capsule formation while ensuring rapid analyte diffusion compared to standard HEMA coatings [1].

Stationary Phases for Affinity Chromatography

DHPMA serves as a highly efficient precursor for synthesizing hydrophilic monolithic capillary columns. By utilizing DHPMA, manufacturers can bypass complex epoxy ring-opening steps required by GMA, achieving high protein grafting capacities and excellent permeability in a single step [2].

Moisture-Resistant UV-Curable Adhesives

The dual hydroxyl functionality and strong water-binding properties of DHPMA improve substrate wetting and prevent rapid evaporative degradation. This makes it a superior reactive diluent in high-performance industrial adhesives where dimensional stability is critical [3].

XLogP3

-1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

237.06709375 g/mol

Monoisotopic Mass

237.06709375 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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